2-(1-Hexyn-1-yl)adenosine-5'-uronamide
2-(1-Hexyn-1-yl)adenosine-5'-uronamide
Brand Name:
Vulcanchem
CAS No.:
142103-07-9
VCID:
VC21152935
InChI:
InChI=1S/C16H20N6O4/c1-2-3-4-5-6-8-20-13(17)9-15(21-8)22(7-19-9)16-11(24)10(23)12(26-16)14(18)25/h7,10-12,16,23-24H,2-4H2,1H3,(H2,18,25)(H2,17,20,21)/t10-,11+,12-,16+/m0/s1
SMILES:
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N
Molecular Formula:
C16H20N6O4
Molecular Weight:
360.37 g/mol
2-(1-Hexyn-1-yl)adenosine-5'-uronamide
CAS No.: 142103-07-9
Cat. No.: VC21152935
Molecular Formula: C16H20N6O4
Molecular Weight: 360.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142103-07-9 |
|---|---|
| Molecular Formula | C16H20N6O4 |
| Molecular Weight | 360.37 g/mol |
| IUPAC Name | (2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide |
| Standard InChI | InChI=1S/C16H20N6O4/c1-2-3-4-5-6-8-20-13(17)9-15(21-8)22(7-19-9)16-11(24)10(23)12(26-16)14(18)25/h7,10-12,16,23-24H,2-4H2,1H3,(H2,18,25)(H2,17,20,21)/t10-,11+,12-,16+/m0/s1 |
| Standard InChI Key | XKJDQMIBXVCPBQ-MEQWQQMJSA-N |
| Isomeric SMILES | CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)N)O)O)N |
| SMILES | CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N |
| Canonical SMILES | CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator